2-(4-Fluorophenyl)-2-pyrrolidin-1-ylethanamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

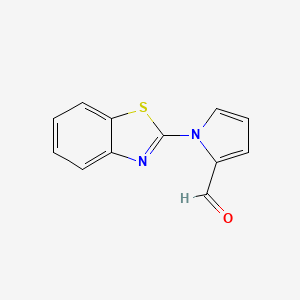

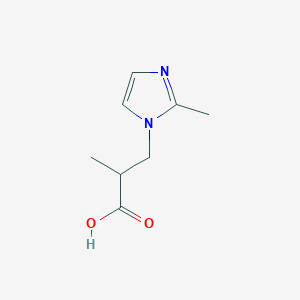

2-(4-Fluorophenyl)-2-pyrrolidin-1-ylethanamine is a useful research compound. Its molecular formula is C12H17FN2 and its molecular weight is 208.27 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Synthesis and Characterization

Research chemicals like 2-(4-Fluorophenyl)-2-pyrrolidin-1-ylethanamine have been synthesized and characterized, noting their potential clinical applications and interactions as NMDA receptor antagonists. This includes the synthesis of various isomers and their comprehensive analytical characterizations, demonstrating the substance's versatility in research environments (Dybek et al., 2019).

Pharmacological Characterizations

The pharmacological profile of this compound and its isomers was investigated, revealing high affinity for NMDA receptors among other targets. These findings suggest its potential in treating pain, epilepsy, neurodegenerative diseases, and depression, highlighting the compound's significance in developing new therapeutic agents (Wallach et al., 2019).

Metabolic Studies

In metabolic studies, the compound demonstrated unique pathways, leading to the discovery of unusual metabolites. This research is crucial for understanding the compound's pharmacokinetics and its implications in drug development and therapeutic applications (Borel et al., 2011).

Hydrogen-Bond Basicity

Investigations into the hydrogen-bond basicity of secondary amines, using 4-fluorophenol, provided insights into the compound's chemical behavior. This research contributes to our understanding of its interactions and potential applications in chemical synthesis and pharmaceutical development (Graton et al., 2001).

Chemical Reactivity and Applications

The synthesis of related compounds demonstrates the utility of this compound in creating molecules with potential therapeutic benefits. These studies not only showcase the compound's versatility in chemical synthesis but also its potential in developing novel treatments for various diseases (Arikawa et al., 2012).

Mecanismo De Acción

Target of Action

It is known that many indole derivatives, which share a similar structure, bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial activities .

Mode of Action

Based on the behavior of similar compounds, it can be inferred that it likely interacts with its targets, leading to changes in cellular processes . The specific nature of these interactions and the resulting changes would depend on the particular receptors that the compound binds to.

Biochemical Pathways

Indole derivatives are known to influence a variety of pathways, leading to diverse biological activities . The downstream effects of these pathway alterations would depend on the specific biological context.

Pharmacokinetics

A study on similar compounds suggests that they have favorable pharmacokinetic properties . These properties would impact the bioavailability of the compound, influencing its efficacy and potential side effects.

Result of Action

It is known that similar compounds can have a variety of effects, including antiviral, anti-inflammatory, and anticancer activities . These effects would be the result of the compound’s interactions with its targets and the subsequent changes in cellular processes.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-(4-Fluorophenyl)-2-pyrrolidin-1-ylethanamine. Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and its interactions with its targets . .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

2-(4-fluorophenyl)-2-pyrrolidin-1-ylethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17FN2/c13-11-5-3-10(4-6-11)12(9-14)15-7-1-2-8-15/h3-6,12H,1-2,7-9,14H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFRVQTGCNAGNJO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(CN)C2=CC=C(C=C2)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17FN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90390124 |

Source

|

| Record name | 2-(4-fluorophenyl)-2-pyrrolidin-1-ylethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90390124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

876710-64-4 |

Source

|

| Record name | 2-(4-fluorophenyl)-2-pyrrolidin-1-ylethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90390124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[1-(2-Hydroxy-ethylamino)-ethyl]-phenol](/img/structure/B1306467.png)

![3-Chloro-1-dibenzo[b,f]azepin-5-yl-propan-1-one](/img/structure/B1306476.png)

![2-[1-(3,4-Dimethoxy-phenyl)-ethylamino]-ethanol](/img/structure/B1306479.png)

![5-[1-(4-Methoxy-phenoxy)-ethyl]-[1,3,4]thiadiazol-2-ylamine](/img/structure/B1306483.png)

![N-[2-amino-1-(2-furyl)ethyl]-N,N-diethylamine](/img/structure/B1306498.png)